3-(Cycloheptylmethyl)piperidine hydrochloride
Overview
Description
3-(Cycloheptylmethyl)piperidine hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₆ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cycloheptylmethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a molybdenum disulfide catalyst.
Attachment of the Cycloheptylmethyl Group: The cycloheptylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Cycloheptylmethyl)piperidine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated or arylated piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Cycloheptylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved . Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure without the cycloheptylmethyl group.
Cycloheptylpiperidine: Similar structure but lacks the methyl group on the cycloheptyl ring.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom instead of the cycloheptylmethyl group.
Uniqueness: 3-(Cycloheptylmethyl)piperidine hydrochloride is unique due to the presence of both the cycloheptylmethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(cycloheptylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13;/h12-14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLMQROMKERKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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